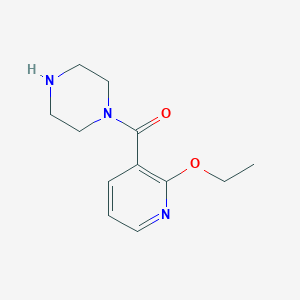
(2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone
Overview
Description
“(2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by nitrogen .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through multi-step procedures. For example, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes, including condensation with different reagents .
Scientific Research Applications
Lurasidone and its Efficacy in Psychotic and Mood Disorders
Lurasidone is a novel antipsychotic drug that demonstrates a distinct pharmacodynamic profile. Its efficacy in the short-term treatment of schizophrenia and acute bipolar depression has been established through randomized, controlled trials. Lurasidone is effective and well-tolerated for these conditions, showing a lower risk of inducing weight gain, metabolic, or cardiac abnormalities compared to other antipsychotics. However, it may present a higher risk of akathisia. The need for long-term testing in both schizophrenia and bipolar disorder, as well as testing for other indications, remains highlighted (Pompili et al., 2018).
Macozinone in Tuberculosis Treatment
Macozinone, a piperazine-benzothiazinone derivative, is undergoing clinical studies for the treatment of tuberculosis (TB). It targets decaprenylphospohoryl ribose oxidase DprE1, crucial for the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis. Early clinical studies indicate optimism for its development towards more efficient TB drug regimens (Makarov & Mikušová, 2020).
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives are essential in designing drugs with various therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory activities. Their versatility as a medicinal scaffold is demonstrated by the significant impact slight modifications to the substitution pattern can have on the medicinal potential of resultant molecules. Piperazine-based molecules have emerged as a flexible building block in drug discovery, suggesting the need for further therapeutic investigations on this motif (Rathi et al., 2016).
Hoechst 33258 and Analogues in DNA Binding
Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, is a N-methyl piperazine derivative. It has been widely used as a fluorescent DNA stain due to its ability to enter cells readily. Hoechst derivatives are used for chromosome and nuclear staining in plant cell biology, with potential applications as radioprotectors and topoisomerase inhibitors. This highlights the potential for rational drug design based on the bis-benzimidazole family of minor groove binders (Issar & Kakkar, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2-ethoxypyridin-3-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-11-10(4-3-5-14-11)12(16)15-8-6-13-7-9-15/h3-5,13H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWABKBRLMSVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



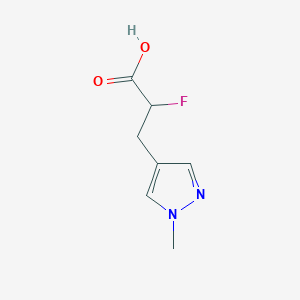
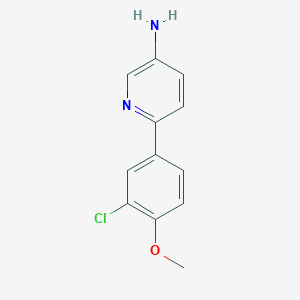
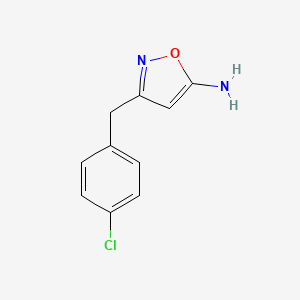
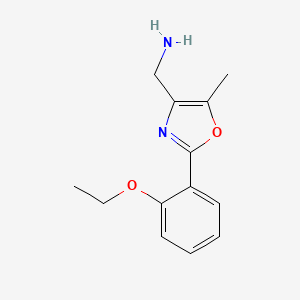
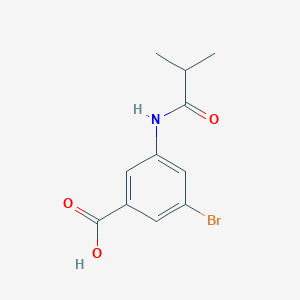
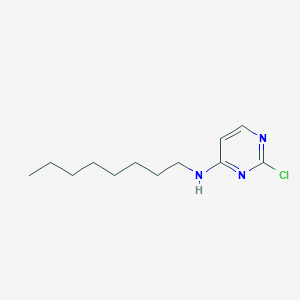


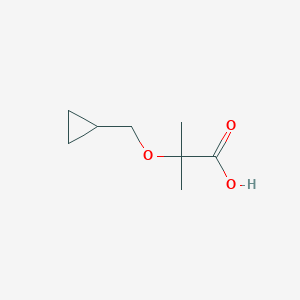
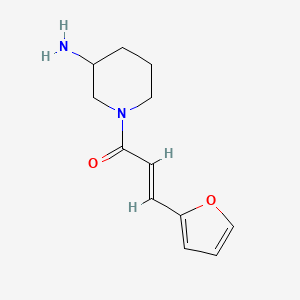
![(2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid](/img/structure/B1471785.png)
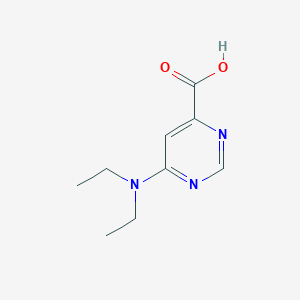
![1-methyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471787.png)
